[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Overview
Description
[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid: is a complex organic compound that combines a piperidine and piperazine structure with a chlorophenyl and dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by the introduction of the chlorophenyl and dimethylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage and the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions (temperature, pressure, solvent, and catalysts) are optimized for maximum yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine nitrogen atoms.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone linkage.
Substitution: The aromatic rings (chlorophenyl and dimethylphenyl) can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors or ion channels. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. This can result in various physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- [1-(4-Methylphenyl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- [1-(4-Bromophenyl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Uniqueness: The presence of the oxalic acid moiety in [1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid distinguishes it from similar compounds. This addition can influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it unique in its class.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O.C2H2O4/c1-19-4-3-5-24(20(19)2)28-14-16-29(17-15-28)25(30)22-10-12-27(13-11-22)18-21-6-8-23(26)9-7-21;3-1(4)2(5)6/h3-9,22H,10-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUMXQICKZJKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=C(C=C4)Cl)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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